molecular formula C13H15Cl2N B12946878 2-Cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine

2-Cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine

Cat. No.: B12946878
M. Wt: 256.17 g/mol
InChI Key: SMIDEVGJILBMDG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-(2,4-dichlorophenyl)pyrrolidine
  • 2-Cyclopropyl-2-(3,5-dichlorophenyl)pyrrolidine
  • 2-Cyclopropyl-2-(2,5-difluorophenyl)pyrrolidine

Uniqueness

2-Cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15Cl2N

Molecular Weight

256.17 g/mol

IUPAC Name

2-cyclopropyl-2-(2,5-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C13H15Cl2N/c14-10-4-5-12(15)11(8-10)13(9-2-3-9)6-1-7-16-13/h4-5,8-9,16H,1-3,6-7H2

InChI Key

SMIDEVGJILBMDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(C2CC2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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